2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide
Description
2,6-Dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide is a heterocyclic small molecule featuring a nicotinamide core substituted with two methoxy groups at the 2- and 6-positions. The compound’s crystallographic characterization may employ SHELX-family software, a standard tool for small-molecule refinement . PubChem lists this compound under its registry system, though detailed experimental data require further exploration .
Properties
IUPAC Name |
2,6-dimethoxy-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-15-6-5-13(17(23-15)27-2)16(25)21-12-7-10-24(11-8-12)19-22-14-4-3-9-20-18(14)28-19/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIAOZXOQXYIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in solvents such as N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and the use of efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydroxide for deprotonation steps, and solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) for facilitating reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs with different functional groups .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anti-Cancer Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. Its potential as an anti-cancer agent is being explored through various preclinical studies focusing on its cytotoxic effects against different cancer cell lines.
- Neuropharmacology : The ability of this compound to modulate neurotransmitter receptors suggests its potential application in treating neurological disorders. Studies are assessing its efficacy in altering receptor activity and signal transduction pathways related to conditions such as depression and anxiety.
2. Biochemistry
- Enzyme Inhibition Studies : The compound serves as a biochemical probe to study enzyme mechanisms and protein-ligand interactions. Its structure allows researchers to investigate how it binds to specific enzymes, providing insights into enzyme kinetics and inhibition mechanisms.
- Cellular Process Investigation : Its application in understanding cellular processes is significant, particularly in the context of cell signaling pathways affected by kinase inhibition.
3. Industrial Chemistry
- Synthesis of Complex Molecules : This compound is utilized as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. Its unique structure provides a versatile platform for developing new chemical entities.
- Material Development : Research is ongoing into the use of this compound in developing new materials, particularly those that may have applications in drug delivery systems or as active pharmaceutical ingredients.
Case Studies and Research Findings
Recent studies have highlighted the antimicrobial efficacy of related thiazolopyridine compounds against pathogens like Pseudomonas aeruginosa and Escherichia coli. These studies reported minimal inhibitory concentration (MIC) values indicating potent antibacterial activity. Furthermore, cytotoxicity assessments using the MTT assay on various cell lines demonstrated significant selectivity towards cancerous cells while maintaining lower toxicity towards normal cells.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound shares structural motifs with several kinase inhibitors and heterocyclic bioactive molecules. Below is a comparative analysis based on hypothetical analogs (derived from general medicinal chemistry principles) and available evidence:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Nuances: The thiazolo[5,4-b]pyridine group distinguishes this compound from nilotinib’s aminopyrimidine core and GSK2126458’s morpholino-triazine scaffold. This moiety may enhance π-π stacking in hydrophobic binding pockets .
Methoxy Substitutions : The 2,6-dimethoxy groups on the nicotinamide core could improve solubility compared to unsubstituted analogs, though LogP values suggest moderate lipophilicity .
SHELX in Structural Studies : While specific crystallographic data for this compound are unavailable, SHELX-refined structures of similar molecules (e.g., thiazolo-pyridine derivatives) reveal planar heterocyclic systems critical for binding .
Limitations:
Biological Activity
2,6-Dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 399.5 g/mol. It features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors:
- Target Enzymes : The compound primarily targets phosphoinositide 3-kinases (PI3Ks), which are crucial in regulating cellular functions such as growth, proliferation, and survival.
- Mode of Action : By inhibiting PI3K activity, this compound disrupts the downstream Akt/mTOR signaling pathway. This disruption leads to significant effects on cell growth and proliferation.
Biological Activity
Research indicates that this compound exhibits potent biological activity with relatively low cytotoxicity. Key findings include:
- Inhibition of Cell Proliferation : Studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines by interfering with PI3K-mediated signaling pathways .
- Antitumor Activity : In vitro studies have demonstrated that it can reduce tumor cell viability significantly, suggesting potential as an anticancer agent .
Case Studies
- Anticancer Efficacy : In a study involving glioma cells, the compound reduced cell viability by inducing apoptosis through multiple mechanisms including activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling .
- Inflammatory Response : Another investigation highlighted its anti-inflammatory properties, where treatment with the compound resulted in decreased production of pro-inflammatory cytokines in immune cells .
Research Findings
Recent research has provided insights into the structure-activity relationship (SAR) of thiazolo[5,4-b]pyridine derivatives:
- A series of analogs were synthesized to evaluate their biological activity against various targets. The results indicated that modifications to the thiazolo ring could enhance potency and selectivity .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally in animal models .
Q & A
Q. What synthetic routes are employed for synthesizing 2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide, and how are reaction conditions optimized?
The synthesis typically involves three key steps: (1) construction of the thiazolo[5,4-b]pyridine core via cyclization of 2-aminopyridine derivatives with sulfur-containing reagents, (2) functionalization of the piperidine moiety at the 4-position, and (3) coupling with the nicotinamide group. Optimization focuses on solvent selection (e.g., ethanol for reflux reactions), temperature control (60–80°C for cyclization), and catalyst use (e.g., palladium for cross-coupling). Yield improvements are achieved by adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl chloride) and employing purification techniques like column chromatography .
Q. What spectroscopic and crystallographic methods are used for structural validation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms connectivity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Single-crystal X-ray diffraction resolves stereochemistry and bond angles. For example, in related thiazolo-pyridine analogs, hydrogen bonding between the pyridyl nitrogen and sulfur atoms stabilizes the structure, as observed in X-ray data .
Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?
Initial screening employs in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) across cancer cell lines (e.g., breast, lung). Dose-response curves determine GI50 values (e.g., 14–73 nM in breast cancer models). Parallel assays assess apoptosis induction via flow cytometry (Annexin V/PI staining) and caspase-3 activation. Positive controls include standard chemotherapeutics (e.g., doxorubicin) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action as a protein-protein interaction disruptor?
Co-immunoprecipitation (Co-IP) and Western blotting validate disruption of HEC1-Nek2 interactions. Competitive binding assays (e.g., fluorescence polarization) quantify affinity for the target interface. Structural insights from molecular docking (e.g., AutoDock Vina) guide mutagenesis studies to identify critical binding residues. In vitro findings should correlate with in vivo tumor regression in xenograft models .
Q. What computational strategies are effective for predicting off-target effects or metabolic stability?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor stability over time. ADMET prediction tools (e.g., SwissADME) assess metabolic pathways and cytochrome P450 interactions. For example, methoxy groups may reduce hepatic clearance but increase plasma protein binding .
Q. How should contradictory data between in vitro potency and in vivo efficacy be addressed?
Discrepancies may arise from bioavailability limitations or tumor microenvironment factors. Validate pharmacokinetic parameters (e.g., Cmax, AUC) via LC-MS/MS in plasma/tissue samples. Modify formulation strategies (e.g., nano-encapsulation) to enhance solubility. Use orthotopic or patient-derived xenograft (PDX) models to better mimic human physiology .
Q. What methodologies optimize selectivity against non-target kinases or receptors?
Kinase profiling panels (e.g., Eurofins KinaseProfiler) screen activity across 100+ kinases. Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD, kon/koff) to prioritize high-specificity candidates. Structural analogs with bulkier substituents (e.g., 2-methoxyethoxy groups) can reduce off-target binding .
Q. What experimental designs bridge in vitro findings to in vivo therapeutic outcomes?
Pharmacodynamic markers (e.g., phosphorylated Nek2 levels) should be monitored in tumor biopsies. Use longitudinal imaging (e.g., MRI/PET) to track tumor regression. Combine with transcriptomic profiling (RNA-seq) to identify resistance mechanisms. Dose escalation studies in rodents establish maximum tolerated doses (MTD) and therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
